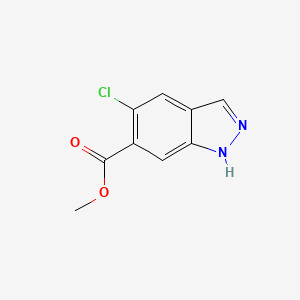

5-Cloro-1H-indazol-6-carboxilato de metilo

Descripción general

Descripción

“Methyl 5-chloro-1H-indazole-6-carboxylate” is a chemical compound used in organic synthesis . Its IUPAC name is “methyl 5-chloro-1H-indazole-6-carboxylate” and its InChI code is 1S/C9H7ClN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12) .

Molecular Structure Analysis

The molecular weight of “Methyl 5-chloro-1H-indazole-6-carboxylate” is 210.62 g/mol . The molecular formula is C9H7ClN2O2 . The InChI key isIRNJLQBICRVUAE-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

“Methyl 5-chloro-1H-indazole-6-carboxylate” is a solid compound . It is soluble in water . The compound should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Síntesis Orgánica

“5-Cloro-1H-indazol-6-carboxilato de metilo” se utiliza en la síntesis orgánica debido a su grupo éster reactivo, que puede someterse a diversas transformaciones químicas. Este compuesto sirve como un bloque de construcción para la síntesis de moléculas más complejas, particularmente en la construcción de compuestos heterocíclicos que son frecuentes en muchos fármacos .

Química Medicinal

Los derivados del indazol, incluido “5-Cloro-indazol-6-carboxilato de metilo”, son significativos en la química medicinal. Se exploran por sus posibles propiedades antiinflamatorias, así como su papel en la síntesis de compuestos con actividades antimicrobianas, anti-VIH, anticancerígenas e hipertensoras .

Estudios de Actividad Biológica

El núcleo de indazol es una estructura central en muchas moléculas biológicamente activas. “this compound” se puede utilizar para sintetizar derivados para estudios de actividad biológica, incluida la investigación de nuevos agentes terapéuticos para diversas enfermedades .

Safety and Hazards

“Methyl 5-chloro-1H-indazole-6-carboxylate” is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mecanismo De Acción

Target of Action

Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1 and chk2 . These kinases play a crucial role in cell cycle regulation and DNA damage response, making them potential targets for cancer treatment .

Mode of Action

For instance, they can inhibit the activity of kinases, thereby disrupting cell cycle progression and inducing cell death .

Biochemical Pathways

Given the potential kinase inhibition, it can be inferred that the compound may affect pathways related to cell cycle regulation and dna damage response .

Pharmacokinetics

It is reported that the compound has high gastrointestinal absorption , which could potentially impact its bioavailability.

Result of Action

Based on the known effects of indazole derivatives, it can be inferred that the compound may induce changes in cell cycle progression and potentially lead to cell death .

Action Environment

It is recommended to store the compound in a dry, cool, and well-ventilated place . This suggests that factors such as humidity, temperature, and ventilation could potentially affect the stability of the compound.

Propiedades

IUPAC Name |

methyl 5-chloro-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNJLQBICRVUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=NNC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

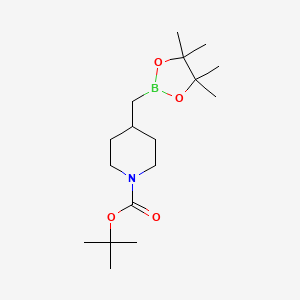

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1470940.png)

![N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1470946.png)